molecular formula C21H26F2O4 B13442239 Diflucortolone 17-Carboxylic Acid

Diflucortolone 17-Carboxylic Acid

Cat. No.: B13442239
M. Wt: 380.4 g/mol
InChI Key: QWKQJERGKSTONL-NVARJSDZSA-N
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Preparation Methods

The synthesis of Diflucortolone 17-Carboxylic Acid involves several steps, starting from 9β, 11β-epoxy-17α-hydroxy-16α (or β)-methyl-pregna-1,4-diene-3,20-diketone as the raw material . The key steps include:

    3-Site Enol Acylation: The raw material undergoes enol acylation at the 3-position.

    Selective Fluorination: The acylated product is reacted with a selective fluorine reagent at a lower temperature to form a 6α-fluorine steroidal compound.

    Transposition: The 6β-fluorine steroidal compound is processed using inorganic or organic alkali to generate the 6α-fluorine steroidal compound.

    Iodination and Replacement: The 6α-fluorine steroidal compound undergoes iodination and replacement reactions.

    Alkaline Hydrolysis and Periodic Acid Oxidation: The compound is subjected to alkaline hydrolysis followed by periodic acid oxidation.

    Ring-Opening Reaction: The final step involves a ring-opening reaction with hydrogen fluoride to yield this compound.

Chemical Reactions Analysis

Diflucortolone 17-Carboxylic Acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Acid Catalysts: Sulfuric acid, hydrochloric acid

Comparison with Similar Compounds

Diflucortolone 17-Carboxylic Acid can be compared with other fluorinated steroidal compounds such as:

    Fluocinolone Acetonide: Another potent corticosteroid used for similar dermatological conditions.

    Triamcinolone Acetonide: Known for its anti-inflammatory and immunosuppressive properties.

    Betamethasone Valerate: Used in the treatment of various skin disorders due to its high potency.

The uniqueness of this compound lies in its specific structural modifications, which enhance its stability and bioactivity compared to other similar compounds .

Properties

Molecular Formula

C21H26F2O4

Molecular Weight

380.4 g/mol

IUPAC Name

(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid

InChI

InChI=1S/C21H26F2O4/c1-10-6-12-13-8-15(22)14-7-11(24)4-5-20(14,3)21(13,23)16(25)9-19(12,2)17(10)18(26)27/h4-5,7,10,12-13,15-17,25H,6,8-9H2,1-3H3,(H,26,27)/t10-,12+,13+,15+,16+,17-,19+,20+,21+/m1/s1

InChI Key

QWKQJERGKSTONL-NVARJSDZSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)O)C)O)F)C)F

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)O)C)O)F)C)F

Origin of Product

United States

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